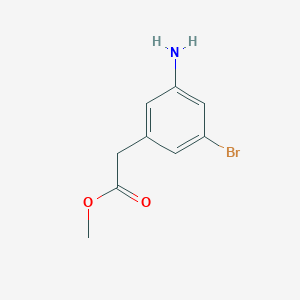
Methyl 2-(3-amino-5-bromophenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl amino (3-bromophenyl)acetate , is a chemical compound with the molecular formula C9H10BrNO2acetate esters . This compound contains an amino group (NH2) and a bromine atom (Br) attached to a phenyl ring. Its systematic IUPAC name is consistent with its structure: methyl 2-amino-2-(3-bromophenyl)acetate .
Preparation Methods
Synthetic Routes: Several synthetic routes can yield Methyl 2-(3-amino-5-bromophenyl)acetate. One common approach involves the reaction of methyl 2-(3-bromophenyl)acetate with ammonia (NH3) or an amine. The bromine atom is replaced by the amino group, resulting in the desired product.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or methanol are commonly used. The reaction can be catalyzed by a base or acid, depending on the specific conditions.
Industrial Production Methods: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and safety considerations are crucial in industrial processes.
Chemical Reactions Analysis
Reactivity: Methyl 2-(3-amino-5-bromophenyl)acetate can participate in various chemical reactions:
Substitution Reactions: The amino group can undergo nucleophilic substitution reactions, replacing other functional groups.
Reduction Reactions: Reduction of the carbonyl group (C=O) can yield the corresponding alcohol.
Acid-Base Reactions: The compound can react with acids or bases to form salts.
Ammonia or Amines: Used for nucleophilic substitution.
Hydrogenation Catalysts: Employed for reduction reactions.
Acids or Bases: Facilitate acid-base reactions.
Major Products: The major products depend on the specific reaction conditions. For example:
- Nucleophilic substitution: this compound.
- Reduction: Methyl 2-(3-amino-5-bromophenyl)ethanol.
Scientific Research Applications
Methyl 2-(3-amino-5-bromophenyl)acetate finds applications in:
Medicinal Chemistry: As a building block for drug development.
Organic Synthesis: Used in the synthesis of other compounds.
Biological Studies: Investigating its effects on biological systems.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific use. It may interact with cellular receptors, enzymes, or metabolic pathways. Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C9H10BrNO2 |
|---|---|
Molecular Weight |
244.08 g/mol |
IUPAC Name |
methyl 2-(3-amino-5-bromophenyl)acetate |
InChI |
InChI=1S/C9H10BrNO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4,11H2,1H3 |
InChI Key |
MXQWKXUNLITQMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC(=CC(=C1)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















